2-[4-(Diethoxyphosphorylmethyl)phenyl]-1,3-benzoxazole
Overview
Description
2-[4-(Diethoxyphosphorylmethyl)phenyl]benzooxazole is a chemical compound with the molecular formula C17H18NO4P It is a derivative of benzooxazole, a bicyclic compound containing both benzene and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Diethoxyphosphorylmethyl)phenyl]benzooxazole typically involves the reaction of 2-aminophenol with an aldehyde or ketone in the presence of a phosphonate ester. The reaction conditions often include the use of a catalyst, such as a metal catalyst or an ionic liquid catalyst, and may require heating under reflux conditions . The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzooxazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Diethoxyphosphorylmethyl)phenyl]benzooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve solvents like ethanol or dichloromethane and may require heating or cooling to specific temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted benzooxazole derivatives.
Scientific Research Applications
2-[4-(Diethoxyphosphorylmethyl)phenyl]benzooxazole has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly for its anti-inflammatory and antioxidant properties.
Mechanism of Action
The mechanism of action of 2-[4-(Diethoxyphosphorylmethyl)phenyl]benzooxazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(diethylphosphonomethyl)biphenyl: This compound has a similar phosphonate ester group but differs in its biphenyl structure.
2-Phenylbenzooxazole: Similar in structure but lacks the diethoxyphosphorylmethyl group.
2-(4-Methylphenyl)benzooxazole: Similar benzooxazole core but with a methyl group instead of the diethoxyphosphorylmethyl group
Uniqueness
2-[4-(Diethoxyphosphorylmethyl)phenyl]benzooxazole is unique due to its specific combination of the benzooxazole core and the diethoxyphosphorylmethyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-[4-(diethoxyphosphorylmethyl)phenyl]-1,3-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20NO4P/c1-3-21-24(20,22-4-2)13-14-9-11-15(12-10-14)18-19-16-7-5-6-8-17(16)23-18/h5-12H,3-4,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPFTJXAQGZXKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20NO4P | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90316768 | |
Record name | 2-[4-(diethoxyphosphorylmethyl)phenyl]-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90316768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34180-82-0 | |
Record name | NSC306712 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306712 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[4-(diethoxyphosphorylmethyl)phenyl]-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90316768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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